Propanoic acid, 2,2-dimethyl-, cyanomethyl ester
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Overview
Description
Propanoic acid, 2,2-dimethyl-, cyanomethyl ester is an organic compound with the molecular formula C₇H₁₃NO₂ It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a cyanomethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, cyanomethyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with cyanomethyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dimethyl-, cyanomethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2,2-dimethylpropanoic acid and cyanomethyl alcohol.
Reduction: The cyanomethyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2,2-Dimethylpropanoic acid and cyanomethyl alcohol.
Reduction: 2,2-Dimethylpropanoic acid and cyanomethylamine.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, cyanomethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanoic acid, 2,2-dimethyl-, cyanomethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. The cyanomethyl group can also participate in biochemical reactions, leading to the formation of bioactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2,2-dimethyl-, methyl ester
- Propanoic acid, 2,2-dimethyl-, ethyl ester
- Propanoic acid, 2,2-dimethyl-, propyl ester
Uniqueness
Propanoic acid, 2,2-dimethyl-, cyanomethyl ester is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other esters of 2,2-dimethylpropanoic acid, which may not exhibit the same range of reactions or applications.
Properties
CAS No. |
59463-52-4 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
cyanomethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H11NO2/c1-7(2,3)6(9)10-5-4-8/h5H2,1-3H3 |
InChI Key |
MCRPXCOKQLCVRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC#N |
Origin of Product |
United States |
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